Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through the cyclocondensation of appropriate hydrazine derivatives with β-diketones under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle in cancer cells . This leads to cell cycle arrest and apoptosis, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity but differ in their structural framework.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown significant cytotoxic activities against various cancer cell lines.
Uniqueness
Ethyl 4-{[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is unique due to its specific substitution pattern and the presence of the 4-fluorophenyl group, which enhances its binding affinity and specificity towards CDKs. This makes it a valuable scaffold for the development of targeted cancer therapies.
Properties
Molecular Formula |
C20H20FN5O3 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H20FN5O3/c1-2-29-20(28)25-11-9-24(10-12-25)19(27)16-13-18-22-8-7-17(26(18)23-16)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |
InChI Key |
YISKMJMCLTZBCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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